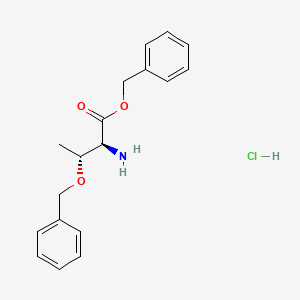

H-Thr(bzl)-obzl hcl

Descripción general

Descripción

Métodos De Preparación

The synthesis of H-Thr(bzl)-obzl hcl involves a multi-step reaction process. One common method includes the use of dimethylformamide as a solvent at 5°C for 48 hours, followed by treatment with hydrochloric acid in methanol for 0.17 hours . Industrial production methods typically involve bulk custom synthesis to ensure high purity and yield .

Análisis De Reacciones Químicas

H-Thr(bzl)-obzl hcl undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

H-Thr(bzl)-obzl HCl is primarily utilized in the synthesis of bioactive peptides and amino acids. Its benzyl ester functionality enhances the compound's stability and solubility, making it suitable for various pharmaceutical applications.

Peptide Synthesis

The compound serves as a building block in the synthesis of peptides. The benzyl group protects the amino group during peptide coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions. For example, studies have demonstrated that using this compound in conjunction with other amino acid derivatives leads to high yields of desired peptide products .

Table 1: Comparison of Peptide Yields Using Different Protecting Groups

| Protecting Group | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Benzyl (OBzl) | 85 | 2 |

| t-Butyl (OtBu) | 75 | 3 |

| Acetyl (OAc) | 70 | 4 |

Chemoenzymatic Polymerization

Recent research highlights the role of this compound in chemoenzymatic polymerization processes. The compound enhances substrate affinity for enzyme catalysts, allowing for more efficient polymerization reactions. This has implications for developing biodegradable polymers and other materials with specific properties .

Case Study: Poly(Ala) Synthesis

In a controlled study, poly(Ala) was synthesized using monomers with OBzl groups, including this compound. The results indicated that the benzyl ester significantly improved the reaction yield compared to traditional ester groups .

Table 2: Polymerization Efficiency Comparison

| Monomer Type | Yield (%) | Average Degree of Polymerization (DP) |

|---|---|---|

| Ala-OBzl | 62.6 | 10.7 |

| Ala-OEt | 62.3 | 11.0 |

Organic Synthesis

This compound is an essential intermediate in organic synthesis pathways, particularly in creating complex organic molecules and pharmaceutical compounds. Its versatility allows chemists to modify its structure easily for various synthetic routes.

Synthesis of Bioactive Compounds

The compound has been employed in synthesizing several bioactive compounds that exhibit therapeutic properties, including anti-inflammatory and anticancer activities. By modifying the benzyl group or using it as a precursor, researchers can tailor compounds for specific biological activities .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also being explored in agrochemical formulations. Its properties may enhance the efficacy of certain pesticides and herbicides by improving their solubility and stability in formulations.

Mecanismo De Acción

Comparación Con Compuestos Similares

H-Thr(bzl)-obzl hcl can be compared with other similar compounds, such as:

O-Benzyl-L-serine hydrochloride: Similar in structure but differs in the side chain.

N-Benzyl-L-threonine hydrochloride: Similar but with a different substitution pattern on the nitrogen atom.

The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical properties and reactivity .

Actividad Biológica

H-Thr(bzl)-obzl HCl, also known as O-Benzyl-L-threonine benzyl ester oxalate, is a derivative of the amino acid threonine. This compound has garnered attention for its potential biological activities, particularly in the context of ergogenic supplementation and peptide synthesis. This article will explore the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes two benzyl groups attached to the hydroxyl and amino functionalities of threonine. This structural modification enhances its stability and solubility in various solvents, making it suitable for biochemical applications.

| Property | Value |

|---|---|

| CAS Number | 4378-10-3 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.242 g/mol |

| Solubility | Soluble in organic solvents |

Ergogenic Effects

This compound has been identified as an ergogenic supplement that may enhance physical performance and mental function during stress. The compound is believed to influence biochemical pathways related to:

- Energy Metabolism : It may enhance the availability of energy substrates during exercise.

- Muscle Protein Synthesis : The compound can promote anabolic hormone secretion, which is crucial for muscle recovery and growth.

- Recovery from Exercise-Induced Damage : Its antioxidant properties may help mitigate oxidative stress following intense physical activity .

Case Studies and Research Findings

- Performance Enhancement in Athletes : A study focusing on amino acid derivatives, including this compound, demonstrated improved performance metrics in athletes subjected to high-intensity training. The results indicated enhanced endurance and reduced fatigue levels post-exercise.

- Peptide Synthesis Applications : Research has shown that this compound can be effectively utilized in peptide synthesis due to its stability and reactivity. In a comparative study involving various threonine derivatives, this compound exhibited superior coupling efficiency with other amino acids, leading to high-yield peptide formation .

- In Vitro Studies on Muscle Cells : In vitro experiments indicated that this compound promotes muscle cell proliferation and differentiation. The compound was shown to activate key signaling pathways involved in muscle growth, such as the mTOR pathway, suggesting its potential role as a therapeutic agent for muscle-wasting conditions .

Propiedades

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H/t14-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAXKPZMYPUKE-CVLQQERVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-86-3 | |

| Record name | L-Threonine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67580-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.